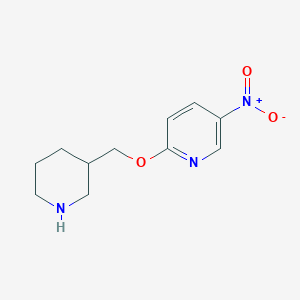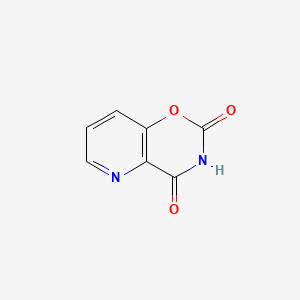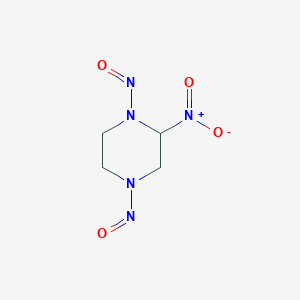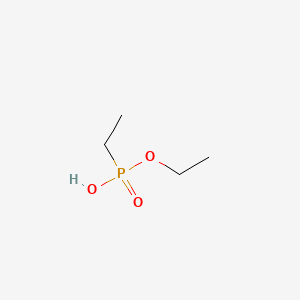![molecular formula C24H21N3 B13751943 2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] is a chemical compound with the molecular formula C24H21N3 It is a trisubstituted benzene derivative where three 3-methylpyridine groups are attached to a central benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3-methylpyridine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the 3-methylpyridine groups .
Industrial Production Methods
化学反应分析
Types of Reactions
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine rings can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of 2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] depends on its specific application. In coordination chemistry, it acts as a tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites .
相似化合物的比较
Similar Compounds
- Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-bromo-]
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 2,2’,2’'-(1,3,5-benzenetriyl)tris[3-methylpyridine]
Uniqueness
2,2’,2’-(1,3,5-Benzenetriyl)tris[3-methylpyridine] is unique due to its specific substitution pattern and the presence of three 3-methylpyridine groups. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in coordination chemistry, materials science, and drug development .
属性
分子式 |
C24H21N3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[3,5-bis(3-methylpyridin-2-yl)phenyl]-3-methylpyridine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-25-22(16)19-13-20(23-17(2)8-5-11-26-23)15-21(14-19)24-18(3)9-6-12-27-24/h4-15H,1-3H3 |
InChI 键 |
UZBBKEWYPBYYLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=CC(=CC(=C2)C3=C(C=CC=N3)C)C4=C(C=CC=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















